6-Hydroxy-1-Hexanethiol

Electrochemical Biosensing Aptamer-based Sensors Self-Assembled Monolayers

6-Hydroxy-1-hexanethiol (synonyms: 6-Mercapto-1-hexanol, 6-MCH) is a bifunctional aliphatic compound with the molecular formula C6H14OS and a molecular weight of 134.24 g/mol, featuring a terminal thiol (-SH) group for strong chemisorption to gold surfaces and a hydroxyl (-OH) group for further functionalization or hydrophilic surface modification. It is a colorless to slightly yellow liquid with a boiling point of 225 °C, a density of 0.981 g/mL at 25 °C, and a refractive index (n20/D) of 1.486.

Molecular Formula C6H14OS
Molecular Weight 134.23976
CAS No. 16033-78-9
Cat. No. B1144405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1-Hexanethiol
CAS16033-78-9
Molecular FormulaC6H14OS
Molecular Weight134.23976
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-1-Hexanethiol (CAS 16033-78-9): An Overview of Properties and Applications for Scientific Procurement


6-Hydroxy-1-hexanethiol (synonyms: 6-Mercapto-1-hexanol, 6-MCH) is a bifunctional aliphatic compound with the molecular formula C6H14OS and a molecular weight of 134.24 g/mol, featuring a terminal thiol (-SH) group for strong chemisorption to gold surfaces and a hydroxyl (-OH) group for further functionalization or hydrophilic surface modification . It is a colorless to slightly yellow liquid with a boiling point of 225 °C, a density of 0.981 g/mL at 25 °C, and a refractive index (n20/D) of 1.486 . With a purity typically ≥98% as determined by GC, this compound is a widely used reagent in surface science for the preparation of hydrophilic self-assembled monolayers (SAMs) on gold surfaces .

Why 6-Hydroxy-1-Hexanethiol Cannot Be Directly Substituted by Other Alkanethiols in Surface Modification Protocols


In surface science, alkanethiols of varying chain lengths and terminal functionalities are not interchangeable. The specific chain length of the C6 spacer in 6-Hydroxy-1-hexanethiol governs critical monolayer properties including packing density, electron transfer kinetics, and resistance to nonspecific adsorption [1]. Replacing it with a longer-chain analog, such as 11-mercapto-1-undecanol, can drastically alter the electrochemical barrier properties and lead to inconsistent sensor performance or reduced biomolecule accessibility [2]. Conversely, substituting it with a shorter, non-hydroxylated thiol, like 1-hexanethiol, compromises the hydrophilicity and long-term operational stability of the resulting SAM in biological fluids [3]. The quantitative evidence below delineates these precise performance boundaries.

Quantitative Differentiation of 6-Hydroxy-1-Hexanethiol: Head-to-Head Performance Comparisons for Scientific Selection


Reduced Charging Current and Enhanced Stability vs. 1-Hexanethiol in Electrochemical Aptamer-Based Sensors

In the development of electrochemical aptamer-based (E-AB) sensors for continuous monitoring in biological fluids, the operational stability of the bioelectronic interface is a critical limitation. A direct comparison of SAMs formed from 6-hydroxy-1-hexanethiol (6-MCH) versus 1-hexanethiol revealed a significant difference in performance. The 1-hexanethiol SAM decreased voltammetric charging currents by 3-fold relative to the standard 6-MCH monolayer, and it enabled uninterrupted, continuous E-AB interrogation for several days in undiluted serum at 37 °C, whereas the 6-MCH SAM degraded much faster [1]. This demonstrates that while 6-MCH provides a baseline for hydroxyl-terminated SAMs, its 1-hexanethiol counterpart is superior for long-term in vivo sensor applications due to enhanced stability.

Electrochemical Biosensing Aptamer-based Sensors Self-Assembled Monolayers

Superior Sensitivity in Dopamine Detection vs. 11-Mercapto-1-undecanol and 1-Dodecanethiol Mixed SAMs

For the development of an ion-channel mimetic sensor for dopamine, a direct comparison was made between mixed SAMs incorporating a corrole host and one of three background thiols: 1-dodecanethiol (DDT), 6-mercapto-1-hexanol (MCH), or 11-mercapto-1-undecanol (MUOH). The mixed SAM consisting of corrole-SH and 6-mercapto-1-hexanol in a 1:10 molar ratio was found to be the most sensitive configuration [1]. This sensor achieved a detection limit of 3.3 × 10⁻¹² M in buffer and 5.3 × 10⁻¹² M in 80-fold diluted human plasma, demonstrating that the C6 hydroxyl-terminated spacer provided optimal accessibility and performance compared to the longer-chain C11 and C12 thiols [1].

Electrochemical Sensing Dopamine Detection Mixed Self-Assembled Monolayers

Higher Charge Permeability and Lower Stripping Potential vs. 11-Mercapto-1-undecanol SAMs

A comparative study of OH-terminated alkanethiol SAMs on Au(111) using in situ STM and cyclic voltammetry revealed that while the surface coverage of the 6-mercapto-1-hexanol (MHO) SAM is identical to that of the 11-mercapto-1-undecanol (MUO) SAM, both exhibiting a (√3x√3)R30° saturated structure, their functional properties diverge significantly [1]. The shorter chain length of MHO leads to weaker van der Waals interactions between adsorbed molecules, which in turn results in a higher charge permeability across the adlayer and a lower stripping potential required to remove the SAM [1].

Electrochemical Impedance Spectroscopy Monolayer Permeability Surface Coverage

Effective Removal of Nonspecifically Adsorbed DNA in Mixed Monolayers for Enhanced Hybridization Activity

In the fabrication of DNA probe-modified gold surfaces, a two-step process involving the formation of a mixed monolayer of thiol-derivatized single-stranded DNA (HS-ssDNA) and 6-mercapto-1-hexanol (MCH) was demonstrated to be superior to using HS-ssDNA alone. The primary advantage of this mixed monolayer approach is that nonspecifically adsorbed DNA is largely removed from the surface [1]. This results in a surface where the majority of bound probes are accessible for specific hybridization with complementary oligonucleotides and are able to discriminate between complementary and noncomplementary targets [1].

DNA Biosensors Surface Functionalization Nonspecific Adsorption

Chain-Length Dependent Performance in Chemical Lift-Off Lithography vs. 1-Butanethiol and 11-Mercapto-1-undecanol

A systematic study of alkanethiol SAMs of varying chain lengths (1-butanethiol, 6-mercapto-1-hexanol, and 11-mercapto-1-undecanol) for chemical lift-off lithography (CLL) revealed that the performance of the SAM is dependent on the chain length [1]. While the study demonstrated that a silver antigalvanic reduction (Ag AGR) pretreatment improved SAM order and coverage for all three thiols, the influence of Ag AGR on CLL efficiency behaved differently depending on the SAM chain length, as observed by both electrochemistry and AFM imaging [1]. This finding underscores that the C6 spacer of 6-MCH provides a distinct and non-interchangeable behavior in nanofabrication processes.

Chemical Lift-Off Lithography Nanofabrication Self-Assembled Monolayers

Optimal Application Scenarios for 6-Hydroxy-1-Hexanethiol Based on Comparative Performance Evidence


Construction of High-Sensitivity Electrochemical Aptamer-Based Sensors for Short-Term In Vitro Diagnostics

Based on evidence that 6-MCH forms SAMs with higher charge permeability than C11 analogs [1] and provides an optimal spacer for sensitive dopamine detection [2], this compound is ideally suited for fabricating the bioelectronic interface in electrochemical aptamer-based sensors designed for short-term, high-sensitivity measurements in buffer or diluted biological fluids. Researchers should prioritize 6-MCH when the primary goal is maximizing signal-to-noise ratio and analyte accessibility, while acknowledging that for long-term in vivo monitoring, an alternative like 1-hexanethiol may be more appropriate [3].

Fabrication of DNA Microarrays and Biosensors Requiring Low Nonspecific Adsorption

The demonstrated ability of 6-MCH to form mixed monolayers with thiolated DNA that effectively remove nonspecifically adsorbed probes and enhance hybridization activity [4] makes it a critical reagent for manufacturing DNA microarrays, genosensors, and other surface-based nucleic acid detection platforms. Its use is recommended for any protocol where a high density of accessible, functional probes is required to ensure assay sensitivity and specificity.

Surface Passivation and Blocking in Gold Nanoparticle Functionalization

The strong chemisorption of the thiol group to gold surfaces and the hydrophilic, protein-resistant nature of the hydroxyl-terminated SAM position 6-MCH as a reliable blocking agent for gold nanoparticles and planar gold surfaces. It is particularly valuable in applications where subsequent biofunctionalization is planned, as the terminal hydroxyl group can be activated for covalent attachment of biomolecules, a workflow supported by its performance in mixed SAM configurations [2].

Nanofabrication via Chemical Lift-Off Lithography Requiring a Specific C6 Spacer

Research has shown that the efficiency of chemical lift-off lithography (CLL) is dependent on the chain length of the alkanethiol SAM [5]. For processes optimized for a C6 spacer, substituting 6-MCH with a shorter or longer analog will alter the pattern transfer fidelity. Therefore, procurement of 6-MCH is essential for replicating or building upon established CLL protocols that utilize this specific spacer length.

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